Dinoprost

Description

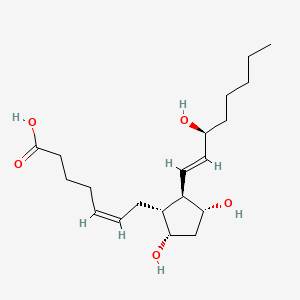

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-YNNPMVKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Record name | dinoprost | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinoprost | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022946 |

Source

|

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER |

Source

|

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NATURAL FORM, CRYSTALS | |

CAS No. |

551-11-1, 23518-25-4 |

Source

|

| Record name | Prostaglandin F2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23518-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprost [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Prostaglandin F2-alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7IN85G1HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25-35 °C |

Source

|

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physiological Effects of Dinoprost Tromethamine: A Technical Guide

Executive Summary

This guide provides a rigorous analysis of Dinoprost tromethamine (PGF2

Molecular Identity & Receptor Pharmacology

This compound tromethamine is the tromethamine (THAM) salt of Prostaglandin F2

-

Primary Target: Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[4]

-

Selectivity: While highly selective for FP, high concentrations can exhibit cross-reactivity with EP1 and EP3 receptors, contributing to off-target smooth muscle effects (e.g., gastrointestinal cramping).

Mechanistic Differentiator

In drug development, distinguishing between this compound and synthetic analogues is critical. Synthetic analogues often possess longer half-lives due to resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This compound, being identical to the endogenous ligand, is rapidly metabolized, necessitating precise timing in experimental protocols to capture peak physiological effects.

Mechanism of Action: The Gq-Coupled Cascade

The primary physiological effects of this compound—myometrial contraction and luteolysis—are driven by the G

Signal Transduction Pathway

Upon binding to the FP receptor, this compound induces a conformational change that exchanges GDP for GTP on the G

Key Downstream Effectors:

-

IP3 (Inositol 1,4,5-trisphosphate): Binds to IP3 receptors on the Sarcoplasmic Reticulum (SR), causing a rapid efflux of Ca

. -

DAG (Diacylglycerol): Activates Protein Kinase C (PKC), modulating sustained contraction and inflammatory gene expression.

Visualization: FP Receptor Signaling Architecture

Caption: The Gq-coupled pathway initiated by this compound, leading to Calcium mobilization and Myosin Light Chain Kinase (MLCK) activation.

Physiological Systems Impact

A. Reproductive System (Luteolysis & Myometrium)

This is the primary therapeutic application.

-

Luteolysis: this compound induces regression of the corpus luteum (CL).[5][6] This is not merely vasoconstriction reducing blood flow to the CL; recent evidence suggests this compound induces Endoplasmic Reticulum (ER) stress and autophagy in luteal cells, leading to apoptosis [1].

-

Biomarker: Rapid drop in serum Progesterone (P4).

-

-

Myometrial Activity: Increases amplitude and frequency of uterine contractions. In late pregnancy, the uterus is hypersensitive to PGF2

due to receptor upregulation.

B. Respiratory System[1][8]

-

Effect: Potent bronchoconstriction.[7]

-

Mechanism: Direct contraction of bronchial smooth muscle via FP receptors.

-

Safety Implication: Strictly contraindicated in animals or humans with asthma or chronic obstructive pulmonary disease (COPD) [9].

C. Vascular System[9]

-

Effect: Vasoconstriction leading to transient hypertension.

-

Biphasic Response: In some experimental models, an initial pressor effect (vasoconstriction) is followed by a secondary release of endogenous PGF2

or relaxation phases, complicating hemodynamic monitoring [10].

Pharmacokinetics (ADME)

For researchers designing dosing schedules, the rapid metabolism of this compound is the limiting factor.

| Parameter | Characteristics | Experimental Implication |

| Half-Life (Plasma) | Minutes (< 8 mins in cattle/humans) [5, 14] | Blood sampling must be frequent (every 15 mins) immediately post-dose. |

| Half-Life (Amniotic) | 3–6 Hours [2] | Intra-amniotic administration provides a depot effect for sustained action. |

| Metabolism | Enzymatic dehydrogenation (15-PGDH) in lungs/liver.[2] | Pulmonary first-pass effect clears >90% of the drug in one circulation. |

| Bio-marker | PGFM (13,14-dihydro-15-keto-PGF2 | Do not measure parent this compound; measure the stable metabolite PGFM. |

Experimental Protocols

Protocol A: In Vivo Assessment of Luteolytic Efficacy

Objective: Validate the potency of a this compound formulation by monitoring corpus luteum regression.

Rationale: Measuring the parent drug is futile due to its short half-life. The gold standard is monitoring the functional outcome (Progesterone drop) and the metabolic footprint (PGFM).

Workflow Visualization

Caption: Workflow for pharmacokinetic/pharmacodynamic (PK/PD) correlation of this compound-induced luteolysis.

Step-by-Step Methodology

-

Subject Selection: Ensure subjects (e.g., bovine, murine) have a functional corpus luteum (Day 7+ of estrous cycle).

-

Catheterization: Indwelling jugular catheters are required to avoid stress-induced cortisol, which can confound reproductive hormone profiles.

-

Baseline Sampling: Collect plasma for Progesterone (P4) and PGFM.

-

Administration: Inject this compound Tromethamine (Standard dose: 25mg for bovine).[8]

-

Note: SC administration may result in higher initial PGFM peaks compared to IM, but luteolytic efficacy (P4 drop) remains comparable [10].[8]

-

-

Sampling Schedule:

-

Phase 1 (PK Focus): Every 15 mins for 2 hours (Capture PGFM spike).

-

Phase 2 (PD Focus): Every 2-4 hours up to 48 hours (Capture P4 regression).

-

-

Analysis: Functional luteolysis is defined as P4 < 1 ng/mL [11].

Toxicology & Safety Profile

When handling this compound, researchers must be aware of its low therapeutic index regarding smooth muscle side effects.

-

Therapeutic Index: Narrow. Effective luteolytic dose often overlaps with the threshold for gastrointestinal side effects.

-

Adverse Events (AEs):

-

Equine: Sweating (pathognomonic), colic, tachycardia [14].

-

Canine/Feline: Emesis, defecation, panting (respiratory stimulation).

-

Human Safety:[9]Warning: this compound is readily absorbed through the skin.[1] Women of childbearing age and asthmatics should exercise extreme caution (impermeable gloves required) as it can induce abortion or bronchospasm upon contact [14].

-

References

-

AbMole BioScience. (n.d.). This compound tromethamine Chemical Information and Biological Activity.[1][2][3][10] AbMole. Link

-

National Center for Biotechnology Information. (n.d.). This compound Tromethamine | CID 5282415. PubChem. Link

-

Mad Barn Research Bank. (2021). Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or this compound Tromethamine to Induce Luteolysis in Donkeys.[5]Link

-

The Bovine Practitioner. (1985). Cloprostenol and this compound Tromethamine in Experimental and Field Trials Treating Unobserved Estrus in Dairy Cows.[11]Link

-

Committee for Veterinary Medicinal Products. (n.d.). This compound tromethamine summary report.[1][5][7][8][12][13] European Medicines Agency. Link

-

British Journal of Pharmacology. (2007). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. NCBI. Link

-

PatSnap Synapse. (2024). What is this compound Tromethamine used for?Link

-

PatSnap Synapse. (2024).[6] What are the side effects of this compound Tromethamine?Link

-

PubMed. (1975). The prostaglandins: Clinical use of this compound Tromethamine.[1][2][3][5][6][9][8][10][14] NCBI. Link

-

Journal of Dairy Science. (2021). Effect of route of administration of this compound tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone.[8] NCBI. Link

-

IOSR Journal of Agriculture and Veterinary Science. (2015). Effect of this compound Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration.Link

-

PatSnap Synapse. (2024). What is the mechanism of this compound Tromethamine?Link

-

Nature Communications. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity.[15] NCBI. Link

-

Drugs.com. (2025). ProstaMate (this compound tromethamine injection) for Animal Use.[1]Link

Sources

- 1. drugs.com [drugs.com]

- 2. This compound Tromethamine | C24H45NO8 | CID 5282415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. What is this compound Tromethamine used for? [synapse.patsnap.com]

- 7. What are the side effects of this compound Tromethamine? [synapse.patsnap.com]

- 8. Effect of route of administration of this compound tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 11. Cloprostenol and this compound Tromethamine in Experimental and Field Trials Treating Unobserved Estrus in Dairy Cows | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 14. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 15. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive review of Dinoprost pharmacology

Dinoprost (Prostaglandin F2 ): A Pharmacological & Translational Review

Executive Summary & Molecular Identity

This compound is the pharmaceutical nomenclature for naturally occurring Prostaglandin F2

This guide analyzes the pharmacological cascade of this compound, ranging from G-protein coupled receptor (GPCR) kinetics to practical experimental workflows for validating potency.

Physicochemical Profile[2][3][4][5][6][7]

-

IUPAC Name: (5Z,9

,11 -

Molecular Target: Prostanoid FP Receptor (PTGFR)

-

Primary Indication: Luteolysis (Corpus Luteum regression), Myometrial contraction.

-

Key Limiting Factor: Rapid metabolic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2]

Pharmacodynamics: The FP Receptor Signaling Cascade

The efficacy of this compound relies entirely on its interaction with the FP Receptor , a G-protein coupled receptor predominantly expressed in the corpus luteum, myometrium, and ocular tissues.

Mechanism of Action

Upon binding to the FP receptor, this compound induces a conformational change that catalyzes the exchange of GDP for GTP on the

-

Receptor Activation: this compound binds PTGFR.

-

G-Protein Coupling: Activation of

. -

Effector Activation: PLC

hydrolyzes membrane phospholipid PIP2. -

Second Messengers: Generation of Inositol Triphosphate (IP3) and Diacylglycerol (DAG).

-

The Calcium Spike: IP3 binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid efflux of intracellular

. -

Physiological Output: Calcium-Calmodulin interaction drives Smooth Muscle Myosin Light Chain Kinase (MLCK) activation (contraction) or apoptotic cascades (luteolysis).

Pathway Visualization

The following diagram illustrates the signal transduction pathway verified in FP-expressing HEK293 cells and bovine luteal cells.

Figure 1: The canonical Gq-coupled signaling pathway activated by this compound at the FP receptor.

Pharmacokinetics (PK) & Metabolism

For drug development professionals, the defining PK characteristic of this compound is its evanescent half-life . Unlike synthetic analogs (e.g., Cloprostenol) which are resistant to degradation, this compound is a substrate for the ubiquitous enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .

Metabolic Fate

-

Oxidation: 15-PGDH oxidizes the hydroxyl group at C-15 to a ketone.[3]

-

Reduction:

-reductase reduces the double bond. -

Beta-oxidation: Shortening of the carboxyl side chain.

-

Excretion: The primary metabolite, 15-keto-13,14-dihydro-PGF2

(PGFM), is excreted in urine.

Comparative PK Data

The following table summarizes key pharmacokinetic parameters. Note the stark contrast between the parent drug and its metabolite.

| Parameter | This compound (Parent) | PGFM (Metabolite) | Cloprostenol (Analog) |

| Half-life ( | < 5 minutes (IV/IM) | 30–60 minutes | ~3 hours |

| Clearance Mechanism | Lung/Liver (First pass) | Renal | Renal (Slow) |

| Bioavailability (IM) | Rapid Absorption ( | N/A | High |

| Enzymatic Stability | Substrate for 15-PGDH | Product of 15-PGDH | Resistant to 15-PGDH |

Data synthesized from veterinary pharmacology reviews [1, 2].

Translational Applications: The Luteolytic Mechanism

The primary commercial application of this compound is the induction of luteolysis (destruction of the Corpus Luteum) to synchronize estrus in livestock or induce labor.

Functional vs. Structural Luteolysis

Researchers must distinguish between two phases of this compound activity:

-

Functional Luteolysis: Rapid drop in Progesterone (

) secretion. Occurs within hours of administration due to disruption of Steroidogenic Acute Regulatory protein (StAR). -

Structural Luteolysis: Apoptosis and physical involution of luteal cells. This is a slower process (24-48 hours) driven by immune cell infiltration and vasoconstriction.

Critical Research Insight: this compound is ineffective if the Corpus Luteum (CL) is refractory. In cattle, the CL is refractory to PGF2

Experimental Protocols: Validating FP Receptor Activity

To validate this compound batches or novel formulations, a Calcium Flux Assay is the gold standard. It provides a real-time readout of functional receptor activation (

Protocol: High-Throughput Calcium Flux Assay

Objective: Quantify this compound potency (

Materials:

-

HEK293-FP cell line.

-

Calcium indicator dye (Fluo-4 AM or Indo-1).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Probenecid (inhibits dye leakage).

Workflow:

-

Seeding: Plate cells at 50,000 cells/well in black-wall 96-well plates. Incubate overnight.

-

Dye Loading: Aspirate media. Add 100

L Dye Loading Solution (4 -

Incubation: 45 minutes at 37°C, followed by 15 minutes at RT (to minimize artifacts).

-

Baseline: Measure fluorescence (

) for 30 seconds. -

Injection: Inject 20

L of 5x this compound serial dilutions. -

Acquisition: Measure peak fluorescence for 120 seconds.

Self-Validation Check:

-

Positive Control:[4] Ionomycin (1

M) must elicit maximal response. -

Specificity Check: Pre-treatment with FP antagonist AL-8810 should abolish this compound signal [4].

Figure 2: Step-by-step workflow for the in vitro Calcium Flux Assay.

Safety & Toxicology Profile

This compound is a potent smooth muscle agonist; its specificity is limited to the FP receptor but FP receptors are ubiquitous.

-

Respiratory: Potent bronchoconstrictor. Strict Contraindication in humans or animals with asthma or chronic obstructive pulmonary disease.

-

Vascular: Causes transient vasoconstriction followed by vasodilation.

-

Handling Warning: this compound is readily absorbed through the skin.[6][7] Women of childbearing age and asthmatics should exercise extreme caution (wear impermeable gloves) during handling, as accidental exposure can induce abortion or bronchospasm [5].

References

-

FDA Center for Veterinary Medicine. (2013). Freedom of Information Summary: Lutalyse (this compound Tromethamine).[8] NADA 108-901.[9][7] Link

-

Pursley, J. R., et al. (2012).[10] "Compared to this compound tromethamine, cloprostenol sodium increased rates of estrus detection...".[10] Theriogenology, 78(4), 823-829. Link

- Wiltbank, M. C., et al. (2014).

-

Griffin, B. W., et al. (1999). "AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha receptor." Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284. Link

-

Zoetis US. (2023).[8] Lutalyse Injection Prescribing Information.[1][9][7]Link

Sources

- 1. DailyMed - LUTALYSE STERILE- this compound tromethamine injection, solution [dailymed.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) prevents lipopolysaccharide (LPS)-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bu.edu [bu.edu]

- 5. thno.org [thno.org]

- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 10. Compared to this compound tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dinoprost (Prostaglandin F2α) and Related Compounds for the Research Professional

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, the naturally occurring Prostaglandin F2α (PGF2α), its synonyms, and its structurally related synthetic analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental biochemistry, mechanism of action, and analytical considerations essential for laboratory investigation and therapeutic development. The narrative emphasizes the causality behind molecular function and analytical choices, grounding all claims in authoritative scientific literature.

Core Identity: Understanding this compound and Its Nomenclature

This compound is the pharmaceutical name for the endogenous Prostaglandin F2α (PGF2α), a key lipid mediator derived from arachidonic acid.[1] It is a potent hormone-like substance involved in a myriad of physiological and pathological processes, most notably the induction of smooth muscle contraction.[2] Its primary roles in medicine are to induce labor, terminate pregnancy, and control postpartum hemorrhage.[1][3] In veterinary medicine, it is widely used for estrus synchronization in livestock by inducing luteolysis (the degradation of the corpus luteum).[1]

Synonyms and Formulations:

-

Prostaglandin F2α (PGF2α): The common biochemical name.[4][5]

-

This compound Tromethamine: A more stable and soluble salt form of this compound, created by combining it with tromethamine (an organic amine).[2][6] This formulation is frequently used in pharmaceutical preparations to improve handling and bioavailability.[2] The biological activity resides in the this compound moiety.

This compound's structure is characterized by a cyclopentane ring and two hydrocarbon chains, with specific stereochemistry that is crucial for its biological activity.[7]

The Prostaglandin F2α Analogs: A Comparative Overview

The therapeutic utility of this compound has driven the development of synthetic analogs with modified structures to enhance stability, selectivity, or delivery. These compounds often target the same Prostaglandin F (FP) receptor but may have different potencies, side-effect profiles, or therapeutic applications.[1]

Key PGF2α analogs include:

-

Carboprost: A synthetic analog used primarily in obstetrics to control postpartum bleeding.

-

Latanoprost, Travoprost, and Bimatoprost: These are widely used in ophthalmology to treat glaucoma and ocular hypertension.[1][8] They function by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[9][10][11]

-

Cloprostenol and Luprostiol: Synthetic analogs primarily used in veterinary medicine for their potent luteolytic effects.[12][13][14]

The following table summarizes the key characteristics of these compounds.

| Compound | Key Structural Modification | Primary Therapeutic Use | Key Insights |

| This compound (PGF2α) | Endogenous compound | Labor induction, abortifacient, veterinary luteolysis[1] | Rapidly metabolized, short biological half-life.[15] |

| Carboprost | Methyl group at C15 | Postpartum hemorrhage | 15-methyl group increases resistance to metabolic degradation. |

| Latanoprost | Isopropyl ester prodrug, phenyl group in ω-chain | Glaucoma, ocular hypertension[8] | Prodrug is hydrolyzed in the cornea to the active acid form.[9] |

| Travoprost | Isopropyl ester prodrug, trifluoromethylphenyl group in ω-chain | Glaucoma, ocular hypertension[11] | Often considered equivalent or slightly more effective than latanoprost in IOP reduction.[16][17] |

| Bimatoprost | Ethyl amide instead of an ester | Glaucoma, ocular hypertension, eyelash growth[18] | Potent IOP-lowering agent, may cause more hyperemia than other analogs.[19][20] |

| Cloprostenol | Chlorinated phenyl group in ω-chain | Veterinary estrus synchronization[12] | A potent luteolytic agent, often used in dairy cattle.[13][21] |

Biochemical Foundations: Biosynthesis and Signaling

A thorough understanding of this compound requires examining its origin and its mechanism of action at the cellular level.

The Arachidonic Acid Cascade: PGF2α Biosynthesis

This compound is not stored pre-formed in cells but is synthesized on demand from arachidonic acid, a 20-carbon polyunsaturated fatty acid. The process is initiated by cellular stimuli such as hormonal signals or tissue injury.

The key steps are:

-

Liberation of Arachidonic Acid: Phospholipase A₂ (PLA₂) enzymes are activated and cleave arachidonic acid from the sn-2 position of membrane phospholipids.[1]

-

Cyclooxygenase (COX) Activity: Arachidonic acid is converted into the unstable intermediate Prostaglandin H₂ (PGH₂) by Prostaglandin H synthase, more commonly known as Cyclooxygenase (COX).[1][22] Both COX-1 and COX-2 isoforms can perform this step.

-

Terminal Synthesis: PGH₂ is then converted to PGF2α. This can occur via at least two pathways:

This cascade is a critical target for non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes and block the production of all prostaglandins.[25]

Mechanism of Action: The FP Receptor Signaling Pathway

This compound and its analogs exert their effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[25][26] The FP receptor is primarily coupled to the Gαq subunit.[27]

The signaling cascade proceeds as follows:

-

Ligand Binding: this compound binds to the extracellular domain of the FP receptor.

-

G-Protein Activation: This binding induces a conformational change, activating the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[27]

-

Downstream Effects:

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[27]

-

DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

-

Cellular Response: The surge in intracellular calcium and activation of PKC leads to the phosphorylation of various downstream targets, ultimately resulting in cellular responses such as smooth muscle contraction.[28] In endometrial cancer cells, this pathway can also transactivate the Epidermal Growth Factor Receptor (EGFR) and trigger MAPK signaling, promoting proliferation.[29]

Analytical Methodologies for Prostaglandin Quantification

Accurate quantification of this compound and its analogs in biological matrices is challenging due to their low endogenous concentrations, short half-lives, and structural similarity to other lipids. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30]

Self-Validating Experimental Workflow: From Sample to Signal

A robust analytical protocol must incorporate self-validating systems to ensure accuracy and reproducibility. The cornerstone of this is the use of a stable isotope-labeled internal standard (e.g., this compound-d4) added at the very beginning of sample processing. This standard co-purifies with the analyte and corrects for variability in extraction recovery and matrix-induced ion suppression during MS analysis.

The workflow involves several critical stages:

-

Sample Collection & Stabilization: Prostaglandin synthesis can be artifactually induced by platelet activation during blood collection. Therefore, blood should be collected into tubes containing an anticoagulant and a COX inhibitor (e.g., indomethacin). Plasma should be separated promptly and stored at -80°C.

-

Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., PGF2α-d4) is added to the plasma sample.

-

Protein Precipitation & Solid-Phase Extraction (SPE): Proteins are first precipitated with a solvent like acetonitrile. The supernatant is then diluted and subjected to SPE for sample cleanup and concentration. A reverse-phase sorbent (e.g., C18) is typically used to retain the lipophilic prostaglandins while salts and other polar interferences are washed away. The analytes are then eluted with an organic solvent.

-

LC-MS/MS Analysis: The purified extract is analyzed by LC-MS/MS. A reverse-phase C18 column is used to chromatographically separate the analytes. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, providing high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard.[31]

Sources

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. This compound Tromethamine | C24H45NO8 | CID 5282415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. This compound tromethamine | 38562-01-5 [chemicalbook.com]

- 7. This compound [sitem.herts.ac.uk]

- 8. About latanoprost - NHS [nhs.uk]

- 9. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparative study of latanoprost (Xalatan) and isopropyl unoprostone (Rescula) in normal and glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hcplive.com [hcplive.com]

- 12. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 13. Compared to this compound tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Travoprost compared with other prostaglandin analogues or timolol in patients with open-angle glaucoma or ocular hypertension: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Travoprost compared with other prostaglandin analogues or timolol in patients with open-angle glaucoma or ocular hypertension: meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. medicalsparx.com [medicalsparx.com]

- 19. Bimatoprost versus latanoprost in lowering intraocular pressure in glaucoma and ocular hypertension: results from parallel-group comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemignition.com [chemignition.com]

- 21. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 22. researchgate.net [researchgate.net]

- 23. Two pathways for prostaglandin F2 alpha synthesis by the primate periovulatory follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 26. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 27. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 28. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 29. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Determination of Prostaglandins (Carboprost, Cloprostenol, this compound, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: PGF2α Mechanisms and Applications in Reproductive Research

Executive Summary

Prostaglandin F2α (PGF2α) is a pivotal eicosanoid in reproductive biology, governing luteolysis, ovulation, and parturition.[1][2][3][4][5][6][7] Its utility extends from basic mechanistic research to widespread clinical and veterinary applications, particularly in estrous synchronization and parturition induction. This guide provides a rigorous technical analysis of PGF2α signaling, validated experimental protocols for in vitro and ex vivo assessment, and translational insights for drug development.

Molecular Mechanisms & Signaling Architecture

The efficacy of PGF2α relies on its interaction with the F-prostanoid (FP) receptor, a G-protein-coupled receptor (GPCR).[8] Understanding this cascade is critical for designing agonists/antagonists and interpreting experimental data.

The FP Receptor Signal Transduction

Upon binding PGF2α, the FP receptor undergoes a conformational change that couples primarily to the Gαq/11 protein. This initiates the canonical Phospholipase C (PLC) pathway, but recent evidence suggests divergent signaling involving Rho/ROCK and MAPK pathways depending on the cell type (luteal vs. myometrial).

Key Pathway Nodes:

-

PLCβ Activation: Hydrolysis of PIP2 into IP3 and DAG.

-

Calcium Mobilization: IP3-mediated Ca2+ release from the ER is the immediate trigger for smooth muscle contraction and the initial apoptotic signal in luteal cells.

-

PKC Activation: DAG activates Protein Kinase C, which phosphorylates downstream targets including RAF/MEK/ERK.

-

Gene Regulation: In the corpus luteum (CL), this cascade induces Egr-1 and Nur77, leading to the upregulation of COX-2 (creating a positive feedback loop) and downregulation of StAR (steroidogenic acute regulatory protein).

Visualization of Signaling Topology

Figure 1: Canonical Gq-coupled signaling cascade of the PGF2α FP receptor leading to divergent physiological outcomes.[9]

Validated Experimental Protocols

To ensure reproducibility and "self-validation," these protocols include specific checkpoints that distinguish experimental error from biological non-response.

Protocol A: In Vitro Functional Luteolysis Assay

Objective: Quantify the anti-steroidogenic effect of PGF2α or novel analogs on primary luteal cells.

Reagents:

-

Collagenase Type I (1 mg/mL) & DNase I.

-

Medium: M199 + 0.1% BSA + Antibiotics (Serum-free is critical to avoid confounding factors).

-

Treatment: PGF2α (10 nM – 1 µM).

Workflow:

-

Tissue Acquisition: Collect mid-cycle corpus luteum (bovine/porcine) within 20 mins of slaughter. Transport in cold PBS.

-

Dissociation: Minced tissue is digested with Collagenase/DNase for 60-90 mins at 37°C with agitation.

-

Purification: Filter through 70µm mesh. Perform Red Blood Cell (RBC) lysis if necessary.

-

Seeding: Plate 2x10⁵ cells/well in 24-well plates coated with collagen. Allow 24h attachment with 5% FBS.

-

Serum Starvation (Checkpoint 1): Wash cells and switch to serum-free M199 for 12h. Why? Removes endogenous growth factors that mask PGF2α effects.

-

Treatment: Add PGF2α (dose-response) ± LH (10 ng/mL). Incubate 24h.

-

Readout: Collect media for Progesterone (P4) ELISA. Perform MTT assay on cells to normalize P4 production to cell viability.

Self-Validating Criteria:

-

Basal P4 Check: Control wells must produce detectable P4 (>10 ng/mL) to prove cells are functional steroidogenic units.

-

LH Response: A positive control well with LH (10 ng/mL) must show >1.5-fold increase in P4. If not, the cells have dedifferentiated (lost LH receptors).

-

Cytotoxicity Check: If P4 drops but MTT also drops significantly (>20%), the effect is toxic, not specifically luteolytic.

Protocol B: Ex Vivo Myometrial Contractility (Organ Bath)

Objective: Assess the uterotonic potency of PGF2α formulations.

Workflow:

-

Preparation: Isolate longitudinal and circular myometrial strips (10x2 mm) from uterine tissue.

-

Mounting: Suspend in organ baths (Krebs-Henseleit solution, 37°C, pH 7.4) under 1g resting tension.

-

Equilibration (Checkpoint 2): Allow 60 mins equilibration, washing every 15 mins.

-

Priming: Challenge with 60 mM KCl to depolarize and verify muscle viability. Wash until baseline returns.

-

Agonist Challenge: Cumulative addition of PGF2α (10⁻⁹ M to 10⁻⁵ M).

-

Analysis: Measure Area Under Curve (AUC) and frequency of contractions.

Self-Validating Criteria:

-

KCl Reference: If the initial KCl contraction is <0.5g force, the tissue is necrotic; discard.

-

Solvent Control: Vehicle (DMSO/Ethanol) volume must not induce contraction.

Translational Applications & Drug Development

Comparative Pharmacology: Natural vs. Synthetic

In drug development, the choice between natural PGF2α (Dinoprost) and synthetic analogs (Cloprostenol) depends on the required half-life and receptor affinity.

| Feature | This compound (Natural Salt) | Cloprostenol (Synthetic Analog) | Implications for Research |

| Half-life | Short (~minutes) | Long (~3-4 hours) | Analogs preferred for single-dose synchronization. |

| Metabolism | Rapid lung clearance | Resistant to lung metabolism | Analogs have higher systemic bioavailability. |

| Receptor Affinity | High for FP | High for FP, lower off-target | Analogs often require lower microgram doses. |

| Side Effects | Smooth muscle spasm (gut/bronchi) | Reduced smooth muscle side effects | This compound requires careful dosing in sensitive species (e.g., equine). |

Estrous Synchronization Logic

The "Ovsynch" protocol exemplifies the precise temporal application of PGF2α.

Figure 2: The Ovsynch protocol logic. PGF2α is effective only when a functional CL is present (Day 7), highlighting the need for the initial GnRH to ensure a CL exists.

Troubleshooting & Common Pitfalls

-

Plasticware Absorption: Prostaglandins are lipophilic and can adsorb to certain plastics. Solution: Use glass or low-binding polypropylene for serial dilutions.

-

Receptor Desensitization: Prolonged exposure to PGF2α causes FP receptor internalization (β-arrestin mediated). Solution: In organ bath assays, allow sufficient washout periods (>20 mins) between dose-response curves.

-

Refractory Period: In vivo, the CL is resistant to PGF2α during the first 4-5 days post-ovulation (lack of receptor expression). Solution: Do not administer PGF2α in early metestrus; it will fail to induce luteolysis.

References

-

Ginther, O. J., et al. (2009). Temporal associations among pulses of 13,14-dihydro-15-keto-PGF2alpha, luteal blood flow, and luteolysis in cattle. Biology of Reproduction.[3][10] Link

-

McCracken, J. A., Custer, E. E., & Lamsa, J. C. (1999). Luteolysis: a neuroendocrine-mediated event. Physiological Reviews. Link

-

Sugimoto, Y., et al. (1997). Failure of parturition in mice lacking the prostaglandin F receptor. Science. Link

-

Wiltbank, M. C., et al. (2014). Physiological and practical effects of progesterone on reproduction in dairy cattle. Animal.[3][6][7][10][11] Link

-

Arosh, J. A., et al. (2004). Molecular and cellular signaling pathways of prostaglandin F2alpha-mediated apoptosis in the bovine corpus luteum. Molecular Reproduction and Development. Link

Sources

- 1. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 4. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dinoprost (PGF2α) in the Initiation of Parturition: A Technical Guide

Abstract

Parturition is a complex physiological process orchestrated by a symphony of hormonal and mechanical signals culminating in the expulsion of the fetus. Central to this cascade is the prostaglandin F2α (PGF2α), commercially known as Dinoprost. This technical guide provides an in-depth exploration of the multifaceted role of this compound in initiating labor. We will dissect its molecular mechanism of action through the prostaglandin F receptor (FP receptor), leading to profound physiological changes in the uterus, including myometrial contractility, cervical ripening, and luteolysis. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and field-proven insights into the application of this compound in both clinical and research settings. Detailed experimental protocols and quantitative data are provided to support further investigation and application of this critical uterotonic agent.

Introduction: The Prostaglandin Prerequisite for Parturition

The transition from uterine quiescence to the powerful, coordinated contractions of labor is a tightly regulated process. Prostaglandins, a group of lipid compounds, are indispensable mediators in this transition.[1] Among them, this compound (PGF2α) emerges as a key protagonist, playing a pivotal role in the final common pathway leading to birth.[1] Its synthesis in uterine and fetal tissues escalates dramatically just before and during labor, acting locally to effect the profound changes necessary for delivery.

This guide will systematically unravel the contributions of this compound to parturition by examining its three primary functions:

-

Induction of Myometrial Contractions: The direct stimulation of uterine smooth muscle.

-

Promotion of Cervical Ripening: The biochemical and structural remodeling of the cervix to allow for dilation.

-

Induction of Luteolysis: The regression of the corpus luteum, a critical step in many species to remove the progesterone block on uterine activity.

Understanding these mechanisms is not only fundamental to reproductive biology but also crucial for the development and refinement of therapeutic strategies for labor induction and management of parturition-related disorders.

Molecular Mechanism of Action: The FP Receptor Signaling Cascade

This compound exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the prostaglandin F receptor (FP receptor).[1] The activation of the FP receptor initiates a cascade of intracellular events that translate the hormonal signal into a physiological response.

Receptor Binding and Activation

The FP receptor is primarily coupled to the Gq/11 class of G proteins.[2] The binding of this compound induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]

Downstream Signaling Pathways

The generation of IP3 and DAG triggers divergent signaling pathways that converge to produce the characteristic effects of this compound on uterine cells:

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, the cell's intracellular calcium store. This binding opens calcium channels, leading to a rapid increase in cytosolic free calcium (Ca2+). This surge in intracellular Ca2+ is a primary driver of myometrial contraction.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of target proteins, contributing to the sustained phase of uterine contraction and the regulation of gene expression related to labor.

-

MAPK and NF-κB Pathways: PGF2α has also been shown to activate mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in myometrial cells.[2][3] These pathways are crucial for the inflammatory component of labor, leading to the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which further amplifies prostaglandin synthesis in a positive feedback loop.[2][3]

Diagram: this compound Signaling Pathway in a Myometrial Cell

Caption: Signaling cascade initiated by this compound binding to the FP receptor.

Physiological Roles in the Initiation of Parturition

The molecular events triggered by this compound translate into three major physiological outcomes essential for the onset and progression of labor.

Myometrial Contraction

This compound is a potent uterotonic agent, directly stimulating contractions of the myometrium, the smooth muscle layer of the uterus. The increased intracellular calcium, initiated by IP3, binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Cervical Ripening

For a successful vaginal delivery, the firm, rigid cervix must undergo a dramatic transformation into a soft, compliant structure capable of dilating. This process, known as cervical ripening, is an inflammatory-like process actively promoted by this compound.[4] this compound stimulates the release of inflammatory mediators and enzymes, such as collagenase and matrix metalloproteinases (MMPs), within the cervical stroma.[4] These enzymes break down the collagen-rich extracellular matrix, leading to a decrease in cervical integrity and an increase in tissue water content, resulting in softening and effacement.

Luteolysis

In many mammalian species, including cattle and swine, the corpus luteum (CL) is the primary source of progesterone throughout pregnancy. Progesterone maintains uterine quiescence and is essential for the continuation of pregnancy. The initiation of parturition in these species requires the regression of the CL, a process termed luteolysis. This compound is the primary luteolytic hormone. It acts on the CL to inhibit progesterone synthesis and induce apoptosis of luteal cells, leading to a rapid decline in circulating progesterone. This "progesterone withdrawal" removes the block on uterine contractility, permitting the onset of labor.

Clinical and Veterinary Applications

The potent effects of this compound on the reproductive tract have led to its widespread use in both human and veterinary medicine for the induction of parturition and other reproductive manipulations.

Human Medicine: Induction of Labor

This compound tromethamine is used clinically for the induction of labor when there is a medical indication, such as post-term pregnancy, pre-eclampsia, or premature rupture of membranes.[5] It is typically administered locally to the cervix or vagina to promote cervical ripening and initiate uterine contractions.

| Formulation | Typical Dosage | Administration Route | Notes |

| Vaginal Insert | 10 mg released at ~0.3 mg/hour | Intravaginal | Placed in the posterior fornix for up to 12 hours.[6][7] |

| Cervical Gel | 0.5 mg | Endocervical | May be repeated every 6 hours, with a maximum cumulative dose of 1.5 mg in 24 hours.[6] |

It is critical to monitor uterine activity and fetal status continuously during administration to avoid complications such as uterine tachysystole.

Veterinary Medicine: Estrus Synchronization and Parturition Induction

In veterinary medicine, particularly in livestock production, this compound is a cornerstone for managing reproduction.

-

Estrus Synchronization in Cattle: this compound is used to induce luteolysis in cycling cows, bringing a group of animals into estrus at a predetermined time.[8] This facilitates the use of artificial insemination (AI) and improves breeding efficiency. A common protocol involves two injections of 25 mg this compound 11-14 days apart.[9][10]

-

Induction of Parturition in Swine: In sows, a single 10 mg injection of this compound administered within 3 days of the expected farrowing date will typically induce parturition within 20 to 30 hours. This allows for supervision of farrowing and can improve piglet survival.

| Species | Indication | Typical Dosage | Administration Route |

| Cattle | Estrus Synchronization | 25 mg (5 mL of 5 mg/mL solution) | Intramuscular (IM)[8] |

| Swine | Parturition Induction | 10 mg (2 mL of 5 mg/mL solution) | Intramuscular (IM) |

Experimental Models and Research Methodologies

The study of this compound's effects on the uterus relies on a combination of in vitro and in vivo models.

In Vitro Myometrial Contractility Assay

This is a foundational technique to assess the direct effects of compounds on uterine smooth muscle contractility.

Step-by-Step Protocol:

-

Tissue Preparation: Obtain myometrial biopsies from consenting patients undergoing cesarean section or from animal models. Dissect the tissue into small strips (e.g., 10 x 2 x 2 mm) in physiological saline solution (e.g., Krebs-Henseleit solution).[11]

-

Mounting: Mount the tissue strips vertically in an organ bath chamber containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.[11][12] One end of the strip is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: Allow the strips to equilibrate for 60-90 minutes under a basal tension (e.g., 1-2 g), with solution changes every 15-20 minutes, until stable, spontaneous contractions are observed.[11]

-

Treatment: Once a stable baseline of contractions is established, add this compound or other test compounds to the organ bath in a cumulative concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁵ M).[11]

-

Data Acquisition and Analysis: Record the contractile activity (frequency and amplitude) using a data acquisition system. The area under the curve (AUC) is often used as a measure of total contractile activity.

Diagram: Experimental Workflow for Myometrial Contractility Assay

Caption: Workflow for an in vitro myometrial contractility study.

Cell Culture Models

Primary cultures of human myometrial cells or immortalized cell lines are invaluable for dissecting the intracellular signaling pathways activated by this compound.

Protocol Outline for Signaling Studies:

-

Cell Culture: Culture primary human myometrial smooth muscle cells or a suitable cell line (e.g., ULTR) in appropriate growth medium until they reach a desired confluency.

-

Serum Starvation: To reduce basal signaling activity, serum-starve the cells for a defined period (e.g., 12-24 hours) before treatment.

-

This compound Treatment: Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis and Protein Analysis: Lyse the cells and collect the protein extracts. Analyze the activation of specific signaling proteins (e.g., phosphorylation of ERK, p38) using techniques like Western blotting or ELISA.

-

Gene Expression Analysis: Isolate RNA from treated cells and analyze the expression of target genes (e.g., COX-2, IL-8) using quantitative real-time PCR (qRT-PCR).

Conclusion and Future Directions

This compound (PGF2α) is a lynchpin in the complex process of parturition. Its well-defined roles in stimulating myometrial contractions, remodeling the cervix, and inducing luteolysis have established it as an essential tool in obstetrics and animal reproduction. The elucidation of its signaling pathways via the FP receptor has provided a molecular basis for its physiological effects and has opened avenues for the development of more specific therapeutic agents.

Future research should focus on:

-

Receptor Subtype Specificity: Investigating the potential for developing agonists or antagonists with greater selectivity for different prostanoid receptor subtypes to minimize off-target effects.

-

Personalized Medicine: Exploring genetic variations in the FP receptor and downstream signaling components that may influence an individual's response to this compound, allowing for more tailored induction of labor protocols.

-

Non-invasive Monitoring: Developing novel non-invasive methods to monitor the local uterine response to this compound administration, enabling more precise dose adjustments and improved safety.

A deeper understanding of the intricate role of this compound will continue to drive innovation in reproductive medicine, improving outcomes for both human and animal parturition.

References

-

Myometrial tissue strip contraction bioassay. Human myometrial samples,... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Dinoprostone (vaginal route) Dosage. (2025, April 1). Mayo Clinic. Retrieved from [Link]

-

Dinoprostone Topical Dosage. (2025, July 30). Drugs.com. Retrieved from [Link]

-

Xu, C., et al. (2015). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways. Reproduction, 149(2), 139–146. [Link]

-

Riaposova, L., et al. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers in Endocrinology, 14, 1150125. [Link]

-

Socha, M. W., et al. (2022). Signaling Pathways Regulating Human Cervical Ripening in Preterm and Term Delivery. Cells, 11(22), 3690. [Link]

-

Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of ocular pharmacology and therapeutics, 19(6), 501–515. [Link]

-

Levrero, F., et al. (2019). A mathematical model to predict mean time to delivery following cervical ripening with dinoprostone vaginal insert. Scientific Reports, 9(1), 9910. [Link]

-

Hamshaw, I., et al. (2023). PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Frontiers in Pharmacology, 14, 1283908. [Link]

-

Nguyen, T. H., et al. (2021). Dinoprostone Vaginal Insert for Induction of Labor in Women with Low-Risk Pregnancies: A Prospective Study. Medical science monitor basic research, 27, e931034. [Link]

-

Drugs.com. (n.d.). Dinoprostone. Retrieved from [Link]

-

Hamshaw, I., et al. (2023). PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Frontiers in Pharmacology, 14. [Link]

-

Socha, M. W., et al. (2022). Signaling Pathways Regulating Human Cervical Ripening in Preterm and Term Delivery. Cells, 11(22), 3690. [Link]

-

Riaposova, L., et al. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers in Endocrinology, 14. [Link]

Sources

- 1. Frontiers | PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists [frontiersin.org]

- 2. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]

- 3. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbr.com.pk [ijbr.com.pk]

- 5. Dinoprostone Vaginal Insert for Induction of Labor in Women with Low-Risk Pregnancies: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Prediction of an effective cervical ripenning in the induction of labour using vaginal dinoprostone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zoetisus.com [zoetisus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound 14-day oestrus synchronisation schedule for dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PGF2α-Mediated Termination of Mid-Gestation Pregnancy in Mares

For: Researchers, scientists, and drug development professionals

Introduction

The elective termination of mid-gestation pregnancy in mares is a critical procedure in equine reproductive management, often necessitated by circumstances such as mismatched breeding, fetal abnormalities, or health risks to the mare. Prostaglandin F2α (PGF2α) and its synthetic analogues are the primary pharmacotherapeutic agents employed for this purpose. Their efficacy hinges on a nuanced understanding of equine reproductive endocrinology, particularly the transition from ovarian to placental support of pregnancy that characterizes mid-gestation.

This guide provides a comprehensive overview of the physiological mechanisms, detailed experimental protocols, and critical management considerations for the use of PGF2α to terminate mid-gestation pregnancy in mares. It is designed to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary for the successful and safe application of these protocols.

Physiological Basis for PGF2α-Mediated Pregnancy Termination

Hormonal Control of Equine Pregnancy

Successful termination of pregnancy with PGF2α is intrinsically linked to the hormonal mechanisms that maintain gestation. In mares, this is a dynamic process involving a shift from ovarian to placental steroidogenesis.

-

Early Gestation (Up to Day 35): The primary corpus luteum (CL) on the ovary is the sole source of progesterone, the crucial hormone for maintaining pregnancy. A single injection of PGF2α during this period is highly effective at inducing luteolysis (the breakdown of the CL), leading to a rapid decline in progesterone and subsequent termination of the pregnancy.[1]

-

Formation of Endometrial Cups (Approx. Day 35-120): Around day 35, specialized cells from the conceptus invade the maternal endometrium to form endometrial cups. These structures secrete equine chorionic gonadotropin (eCG), which stimulates the formation of supplementary corpora lutea, thereby increasing progesterone production.[2] During this phase, mares become more resistant to the abortifacient effects of a single PGF2α injection, necessitating repeated administrations to ensure complete luteolysis of all primary and supplementary CLs.[3][4]

-

The Luteo-Placental Shift (Approx. Day 70-140): The feto-placental unit gradually begins to produce its own progestogens, which are metabolites of progesterone.[5] By approximately day 120 to 140 of gestation, the placenta is the primary source of progestogens, and the corpora lutea are no longer essential for pregnancy maintenance.[5] Consequently, PGF2α-based protocols are most reliable before this complete shift. Mid-gestation, for the purpose of this protocol, is generally considered to be between approximately day 35 and day 120.

Mechanism of Action of PGF2α

PGF2α and its analogues exert their effects through several key actions:

-

Luteolysis: PGF2α is the endogenous luteolysin in mares.[6] Administration of exogenous PGF2α induces the functional and morphological regression of the corpus luteum, leading to a sharp decrease in progesterone secretion.[7][8]

-

Myometrial Contraction: PGF2α is a potent stimulator of uterine smooth muscle contractions.[3][9] These contractions are essential for the expulsion of the fetus and fetal membranes. The duration of uterine contractions induced by PGF2α analogues can be up to 5 hours.[3]

The combined effect of progesterone withdrawal and increased uterine contractility results in the termination of the pregnancy.

PGF2α Analogues: A Comparative Overview

Several PGF2α analogues are used in equine practice. While their fundamental mechanism of action is similar, they differ in potency, duration of action, and side effect profile.

| Analogue | Common Trade Name(s) | Key Characteristics |

| Dinoprost Tromethamine | Lutalyse®, ProstaMate® | The natural form of PGF2α. It has a very short half-life of only a few minutes.[7] Often associated with more pronounced side effects. |

| Cloprostenol Sodium | Estrumate® | A synthetic analogue. It has a longer biological half-life than this compound as it is more resistant to enzymatic degradation.[10] Generally considered to have a lower incidence of side effects.[3] |

| Fluprostenol | Equimate® | Another synthetic analogue with similar properties to cloprostenol. |

Table 1: Comparison of Common PGF2α Analogues

The choice of analogue may be guided by availability, cost, and the practitioner's experience with the associated side effects.

Pre-Treatment Assessment and Protocol Selection

A thorough pre-treatment evaluation is essential to ensure the safety of the mare and the efficacy of the protocol.

Mandatory Pre-Treatment Evaluation

-

Confirmation of Pregnancy and Gestational Age: Transrectal ultrasonography is the gold standard for confirming fetal viability (presence of a heartbeat) and accurately determining the gestational age.

-

General Health Assessment: A complete physical examination should be performed to rule out any underlying health conditions, particularly acute or sub-acute disorders of the gastrointestinal or respiratory tracts, which are contraindications for PGF2α administration.

-

Reproductive Tract Examination: A careful examination of the reproductive tract should be conducted to identify any abnormalities that might complicate the procedure.

Selecting the Appropriate Protocol

The choice of protocol depends primarily on the gestational age of the fetus.

-

Early Mid-Gestation (Approx. Day 35-70): Repeated daily injections of PGF2α are typically effective.

-

Later Mid-Gestation (Approx. Day 70-120): More frequent administration (e.g., every 12 hours) may be necessary to overcome the increasing placental progestogen production.[11] If the initial PGF2α protocol is unsuccessful, adjunctive therapies may be considered.[1]

Detailed Experimental Protocols

Note: These protocols are intended for research and clinical settings and should be performed by or under the supervision of a qualified veterinarian.

Protocol 1: this compound Tromethamine Administration

-

Dosage: 5-10 mg, administered intramuscularly (IM).[3]

-

Frequency: Once to twice daily.

-

Procedure:

-

Administer the initial dose of this compound tromethamine.

-

Monitor the mare closely for side effects for the first hour post-injection.

-

Repeat the injection every 12-24 hours.

-

Continue daily transrectal ultrasonography to monitor fetal viability.

-

Continue treatment until fetal expulsion is confirmed. This typically occurs within 3-5 days.[7]

-

Protocol 2: Cloprostenol Sodium Administration

-

Dosage: 250 µg, administered IM.[7]

-

Frequency: Once to twice daily.

-

Procedure:

-

Administer the initial dose of cloprostenol sodium.

-

Monitor for side effects.

-

Repeat the injection every 12-24 hours.

-

Perform daily transrectal ultrasonography to assess fetal status.

-

Continue treatment until fetal expulsion. One study reported that six mares in mid-gestation (average 162 days) aborted approximately 47 hours after the initial injection, following an average of 5 treatments of 375 µg of cloprostenol every 6 or 12 hours.[12]

-

Adjunctive Therapy for Protocol Failure

If fetal expulsion has not occurred after 3-4 days of PGF2α administration, the following may be considered:

-

Oxytocin Administration: 30 minutes after a PGF2α injection, 20 IU of oxytocin can be administered IM to stimulate uterine contractions.[1]

Management of Side Effects and Complications

Common Side Effects

Transient side effects are common within 20 minutes of PGF2α administration and are generally dose-dependent. These include:

-

Profuse sweating

-

Abdominal discomfort (colic-like signs)

-

Increased heart and respiratory rates

-

Muscle tremors

-

Ataxia (incoordination)

-

Increased defecation[1]

These signs are typically self-limiting and resolve within an hour. However, mares should be monitored closely. Administration of a non-steroidal anti-inflammatory drug (NSAID) such as flunixin meglumine may be considered for managing more severe colic-like symptoms, but it's important to note that NSAIDs can inhibit prostaglandin synthesis.[13]

Potential Complications

-

Retained Fetal Membranes (RFM): This is a significant concern following mid-gestation abortion. The fetal membranes are considered retained if not passed within 3 hours of fetal expulsion.[14] RFM can lead to serious complications such as metritis, septicemia, and laminitis.

-

Management of RFM:

-

Oxytocin Administration: Small, frequent doses of oxytocin (10-20 IU, IM or IV) can be administered to encourage uterine contractions and expulsion of the membranes.[12][15]

-

Uterine Lavage: Flushing the uterus with large volumes of sterile isotonic saline can help to remove debris and stimulate uterine contractions.[15]

-

Systemic Antibiotics and NSAIDs: These may be indicated to control infection and inflammation, particularly if the mare shows signs of systemic illness.

-

-

Post-Abortion Monitoring and Care

Following fetal expulsion, the mare should be monitored closely for several days.

-

Daily Physical Examinations: Monitor temperature, pulse, respiration, and appetite.

-

Examination of Fetal Membranes: Once passed, the fetal membranes should be carefully examined to ensure they are complete.

-

Uterine Evaluation: Transrectal ultrasonography should be performed to ensure the uterus is involuting properly and there is no excessive fluid accumulation.

-

Return to Estrus: The return to estrus following a mid-gestation abortion can be variable and is often delayed, especially if the pregnancy was terminated after the formation of endometrial cups.[11]

Visualizations

Signaling Pathway for PGF2α-Induced Luteolysis and Myometrial Contraction

Caption: Mechanism of PGF2α in terminating equine pregnancy.

Experimental Workflow for PGF2α Administration

Caption: Workflow for PGF2α-induced pregnancy termination in mares.

References

-

Kumar, S., Pal, Y., Legha, R.A., & Talluri, T.R. (2022). Successful termination of undesirable pregnancy during first trimester in mare. The Indian Journal of Animal Reproduction, 43(1), 86–89. [Link]

-

McCue, P. M. (2018). Induction of parturition and abortion (Proceedings). DVM360. [Link]

-

Douglas, R. H., & Ginther, O. J. (1975). Effects of prostaglandin F2alpha on the oestrous cycle and pregnancy in mares. Journal of Reproduction and Fertility. Supplement, (23), 257–261. [Link]

-

Martineau, R. (2003). This compound Versus Cloprostenol: Does Route of Injection Modulate their Efficacy in Dairy Cattle? The Bovine Practitioner, 37(1), 64-71. [Link]

-

van Leeuwen, W., Noden, P. A., & Dieleman, S. J. (1983). Induced abortion with two prostaglandin F2 alpha analogues in mares: plasma progesterone changes. The Veterinary quarterly, 5(3), 97–100. [Link]

-

DVM360. (n.d.). Induction of parturition and abortion (Proceedings). Retrieved from [Link]

-

Paccamonti, D. L. (1991). Elective termination of pregnancy in mares. Journal of the American Veterinary Medical Association, 198(4), 683–689. [Link]

-

European Medicines Agency. (1997). This compound tromethamine summary report. Committee for Veterinary Medicinal Products. [Link]

-

Canisso, I. F., et al. (2020). Assessment of peripheral markers and ultrasonographic parameters in pregnant mares receiving intramuscular or intrauterine cloprostenol. Theriogenology, 142, 132-139. [Link]

-

Penzhorn, B. L., Bertschinger, H. J., & Coubrough, R. I. (1986). Reconception of mares following termination of pregnancy with prostaglandin F2 alpha before and after day 35 of pregnancy. Equine veterinary journal, 18(3), 215–217. [Link]

-

Threlfall, W. R. (2018). Treatment of Retained Fetal Membranes in the Mare—A Practitioner Survey. Frontiers in Veterinary Science, 5, 135. [Link]

-

Squires, E. L., et al. (1980). Induction of Abortion in Mares with Equimate: Effect on Secretion of Progesterone, PMSG and Reproductive Performance. Journal of Animal Science, 50(3), 490-495. [Link]

-

Daels, P. F., et al. (1996). Effect of progesterone on prostaglandin F2 alpha secretion and outcome of pregnancy during cloprostenol-induced abortion in mares. American journal of veterinary research, 57(11), 1681-1687. [Link]

-

Pinto, C. R. F. (2013). The use of prostaglandin F2α (PGF) for controlling the mare's estrous cycle. In Proceedings of the 2013 AAEP Convention (pp. 1-10). [Link]

-

Allen, W. R. (2001). The Physiology of Early Pregnancy in the Mare. Proceedings of the Annual Convention of the AAEP, 47, 12-23. [Link]

-

Mad Barn. (2023, February 11). Retained Fetal Membranes (Placenta) in Mares: Signs, Causes & Treatment. [Link]

-

Conley, A. J. (2016). Review of the reproductive endocrinology of the pregnant and parturient mare. Theriogenology, 86(1), 355-365. [Link]

-

Matsumoto, T., et al. (1997). The prostaglandin E2 and F2 alpha receptor genes are expressed in human myometrium and are down-regulated during pregnancy. Biochemical and biophysical research communications, 238(3), 838-841. [Link]

-

LeBlanc, M. M. (2010). Strategies for Retained Fetal Membranes. AAEP Proceedings, 56, 67-73. [Link]

-

Troedsson, M. H. T., et al. (2001). Effect of Oxytocin and PGF2a on Luteal Formation, Function, and Pregnancy Rates in Mares. AAEP Proceedings, 47, 216-218. [Link]

-

Goulart, C. E. F., et al. (2018). A comparison of two protocols for pregnancy termination in mares. Journal of Equine Veterinary Science, 66, 103. [Link]

-

Krawczynski, K., et al. (2022). Prostaglandin pathways in equine myometrium regulations: endometrosis progression. Frontiers in Endocrinology, 13, 965584. [Link]

-

Mad Barn. (n.d.). Retained Fetal Membranes (Placenta) in Mares. Retrieved from [Link]

-

University of Guelph. (2016, July 7). Using Progesterone as a Diagnostic Tool during Equine Pregnancy. Equine Guelph. [Link]

-

Colorado State University. (n.d.). Placentation in Horses. Retrieved from [Link]

-

Kankaanranta, T., et al. (2015). Pregnancy outcomes in thoroughbred mares administered different doses of cloprostenol. Clinical Theriogenology, 7(3), 335. [Link]

-